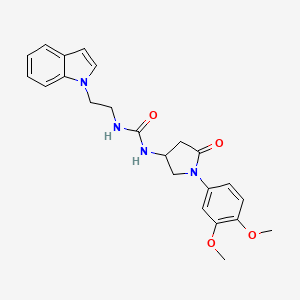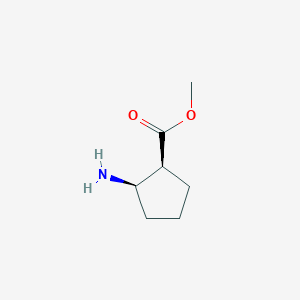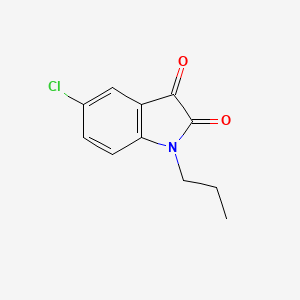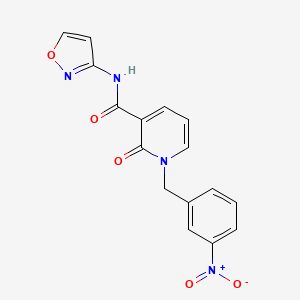
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Performance : Urea derivatives, including those similar in structure to the compound , have shown efficacy as corrosion inhibitors for metals in acidic environments. A study highlighted the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel corrosion, emphasizing the role of the urea functional group and the attached phenyl rings in forming a protective layer on the metal surface (Mistry, Patel, Patel, & Jauhari, 2011).
Biological Activity
- Anticancer Agents : A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was synthesized and evaluated for antiproliferative activity against various cancer cell lines. This research indicates the potential of urea derivatives in medicinal chemistry as a framework for developing novel anticancer agents (Feng et al., 2020).
Material Science
- Electron Transfer Across Hydrogen Bonds : The study of urea derivatives in electron transfer across hydrogen bonds in ruthenium and osmium complexes provided insights into the role of urea-based ligands in facilitating or hindering electron transfer, critical for designing advanced materials and catalysts (Pichlmaier et al., 2009).
Organic Synthesis
- Facile Carbamoylation of Nucleophiles : Hindered ureas have been shown to undergo efficient substitution reactions with various nucleophiles under neutral conditions, showcasing the utility of urea derivatives in organic synthesis for generating a range of functionalized molecules (Hutchby et al., 2009).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Analysis of Novel Indole Derivatives : Research on indole derivatives, including the synthesis and characterization of new compounds, underscores the versatility of the indole core in generating structurally diverse molecules with potential applications in drug design and material science (Tariq et al., 2020).
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-20-8-7-18(14-21(20)31-2)27-15-17(13-22(27)28)25-23(29)24-10-12-26-11-9-16-5-3-4-6-19(16)26/h3-9,11,14,17H,10,12-13,15H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQKTBYFBXUKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)
![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
![(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994947.png)
